molecular formula C24H40O4 B1234678 3alpha,12beta-Dihydroxy-5alpha-cholan-24-oic Acid

3alpha,12beta-Dihydroxy-5alpha-cholan-24-oic Acid

Cat. No.: B1234678
M. Wt: 392.6 g/mol
InChI Key: KXGVEGMKQFWNSR-DNZDVJRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A bile acid formed by bacterial action from cholate. It is usually conjugated with glycine or taurine. Deoxycholic acid acts as a detergent to solubilize fats for intestinal absorption, is reabsorbed itself, and is used as a choleretic and detergent.

Scientific Research Applications

  • Dehydration Products of Chenodeoxycholic Acid : Harano et al. (1977) explored the dehydration products of chenodeoxycholic acid, identifying 3alpha-hydroxy-5beta, 14beta-chol-8-en-24-oic acid as one of the products, which can be derived from the acid under study (Harano, Fujita, Harano, & Yamasaki, 1977).

  • Synthesis for Bile Acid Study : Kurosawa et al. (2001) synthesized coenzyme A esters of 3alpha,7alpha,12alpha-trihydroxy- and 3alpha,7alpha-dihydroxy-24-oxo-5beta-cholestan-26-oic acids, providing insight into bile acid biosynthesis and its beta-oxidation study (Kurosawa, Fujiwara, Nakano, Sato, Yoshimura, & Murai, 2001).

  • Crystal Structures of Oxo-Cholic Acids : Bertolasi et al. (2005) reported on the crystal structures of various oxo-cholic acids, including 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholan-24-oic acid. This study is significant in understanding the supramolecular architectures and hydrogen bonding in these compounds (Bertolasi, Ferretti, Pretto, Fantin, Fogagnolo, & Bortolini, 2005).

  • Anodic Electrochemical Oxidation : Medici et al. (2001) described the regioselectivity in the anodic electrochemical oxidation of cholic acid, producing various derivatives, including 3alpha,12alpha-dihydroxy-7-oxo-5beta-cholan-24-oic acid. This research contributes to understanding the chemical behavior and potential applications of these compounds (Medici, Pedrini, Battisti, Fantin, Fogagnolo, & Guerrini, 2001).

  • Blood-Brain Barrier Permeation : Mikov et al. (2004) investigated the efficacy of 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate as a blood-brain barrier permeator, providing insights into its potential medical applications in enhancing central nervous system drug delivery (Mikov, Kevrešan, Kuhajda, Jakovljević, & Vasović, 2004).

Properties

Molecular Formula

C24H40O4

Molecular Weight

392.6 g/mol

IUPAC Name

(4R)-4-[(3R,5S,8R,9S,10S,12R,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

InChI

InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16-,17+,18-,19+,20+,21-,23+,24-/m1/s1

InChI Key

KXGVEGMKQFWNSR-DNZDVJRKSA-N

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1([C@@H](C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C

SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C

Synonyms

12beta-Isomer Deoxycholic Acid
3beta-Isomer Deoxycholic Acid
5alpha-Isomer Deoxycholic Acid
Acid, 5alpha-Isomer Deoxycholic
Acid, Choleic
Acid, Deoxycholic
Acid, Desoxycholic
Acid, Dihydroxycholanoic
Acid, Lagodeoxycholic
Choleic Acid
Deoxycholate
Deoxycholate, Sodium
Deoxycholic Acid
Deoxycholic Acid, 12beta Isomer
Deoxycholic Acid, 12beta-Isomer
Deoxycholic Acid, 3beta Isomer
Deoxycholic Acid, 3beta-Isomer
Deoxycholic Acid, 5alpha Isomer
Deoxycholic Acid, 5alpha-Isomer
Deoxycholic Acid, Disodium Salt
Deoxycholic Acid, Magnesium (2:1) Salt
Deoxycholic Acid, Monoammonium Salt
Deoxycholic Acid, Monopotassium Salt
Deoxycholic Acid, Monosodium Salt
Deoxycholic Acid, Sodium Salt, 12beta-Isomer
Desoxycholic Acid
Dihydroxycholanoic Acid
Lagodeoxycholic Acid
Sodium Deoxycholate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3alpha,12beta-Dihydroxy-5alpha-cholan-24-oic Acid
Reactant of Route 2
3alpha,12beta-Dihydroxy-5alpha-cholan-24-oic Acid
Reactant of Route 3
3alpha,12beta-Dihydroxy-5alpha-cholan-24-oic Acid
Reactant of Route 4
3alpha,12beta-Dihydroxy-5alpha-cholan-24-oic Acid
Reactant of Route 5
3alpha,12beta-Dihydroxy-5alpha-cholan-24-oic Acid
Reactant of Route 6
3alpha,12beta-Dihydroxy-5alpha-cholan-24-oic Acid

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